Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate
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Overview
Description
Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a bromine atom at the 6th position, a heptylfuran group at the 2nd position, and a carboxylate group at the 4th position The potassium ion is associated with the carboxylate group, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of lactones.
Reduction: Formation of 6-hydro-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The bromine and furan substituents enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. The carboxylate group facilitates the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylate
- 6-chloro-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate
- 6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-acetate
Uniqueness: Potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate is unique due to the specific combination of substituents on the quinoline core. The presence of the heptylfuran group provides hydrophobic interactions, while the bromine atom allows for further functionalization. The potassium salt form enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3.K/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-12-14(22)8-10-18(16)23-19;/h8-13H,2-7H2,1H3,(H,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIRAXDNMYWLP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrKNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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